molecular formula C8H8BrNO2 B3180519 (4-Bromopyridin-2-yl)methyl acetate CAS No. 192642-94-7

(4-Bromopyridin-2-yl)methyl acetate

Cat. No. B3180519
CAS RN: 192642-94-7
M. Wt: 230.06 g/mol
InChI Key: NAODUHQACVSGGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Bromopyridin-2-yl)methyl acetate involves the reaction of 4-bromopyridine with acetic acid or its derivative. Various methods exist for its preparation, including esterification or acylation reactions. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Synthesis of Novel Compounds

  • An efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This strategy involves the functionalization of halogenated pyridines and pyrimidines, potentially including derivatives like (4-Bromopyridin-2-yl)methyl acetate, for large-scale synthesis and access to other heterocyclic analogues (Morgentin et al., 2009).

Chemical Reactions and Synthesis Techniques

  • The electrochemical homocoupling of 2-bromomethylpyridines, a class to which this compound likely belongs, has been catalyzed by nickel complexes. This process yields bipyridines and dimethyl-bipyridines, demonstrating the compound's potential in creating complex organic molecules (Kelnner W R de França et al., 2002).

Palladium-Catalyzed Reactions

  • Palladium-catalyzed reactions involving bromopyridines, such as the cyclization of 3-bromopyridine-4-carbaldehyde, indicate that compounds like this compound can be integral in synthesizing diverse pyridine derivatives. These derivatives have implications in pharmaceutical and chemical research (Cho & Kim, 2008).

Biological Activity Investigations

  • The synthesis of various bromopyridine derivatives, including the potential application of this compound, has been explored for their biological efficacy. This indicates the compound's relevance in the development of new bioactive molecules (Rodrigues & Bhalekar, 2015).

Future Directions

For more detailed information, consult the relevant scientific literature . 🌟

properties

IUPAC Name

(4-bromopyridin-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(11)12-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAODUHQACVSGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672081
Record name (4-Bromopyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192642-94-7
Record name (4-Bromopyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylpyridine-1-oxide (4.00 g, 21.40 mmol) in DCM (20 mL) is added acetic anhydride (6 mL). The mixture is stirred at room temperature for 1 hour and then heated at reflux overnight. The solvent is removed under vacuum and the crude product is filtered through a silica plug, eluting with DCM to afford the title compound as an orange oil (815 mg).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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